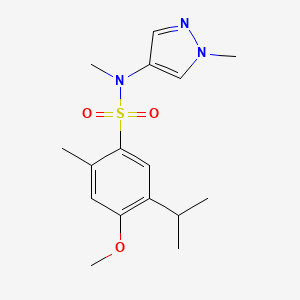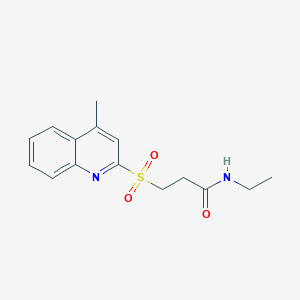
N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)-5-methyl-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)-5-methyl-1,3-oxazole-4-carboxamide, also known as BMX-001, is a chemical compound that has been studied for its potential use in scientific research. BMX-001 belongs to the class of compounds known as oxazolecarboxamides, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)-5-methyl-1,3-oxazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells. It may also work by scavenging free radicals and reducing oxidative stress, which can contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to reduce inflammation, protect against oxidative stress, and modulate the immune system. It has also been shown to have neuroprotective properties, with studies demonstrating its ability to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)-5-methyl-1,3-oxazole-4-carboxamide for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for research on N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)-5-methyl-1,3-oxazole-4-carboxamide, including:
1. Further studies on its anti-cancer properties and potential use in cancer treatment.
2. Studies on its potential use as a radioprotective agent in the treatment of cancer.
3. Studies on its potential use in the treatment of neurodegenerative diseases.
4. Studies on its potential use as an anti-inflammatory agent.
5. Studies on its potential use in the modulation of the immune system.
Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)-5-methyl-1,3-oxazole-4-carboxamide involves several steps, including the reaction of benzylamine with 2-methyl-2-(methoxymethyl)propane-1,3-diol to form an intermediate, which is then reacted with 5-methylisoxazole-4-carboxylic acid to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)-5-methyl-1,3-oxazole-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as a radioprotective agent, with studies showing that it can protect against radiation-induced damage to cells and tissues.
Propriétés
IUPAC Name |
N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)-5-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-15(18-12-22-13)16(20)19(17(2,3)11-21-4)10-14-8-6-5-7-9-14/h5-9,12H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXVIWBCBMWHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N(CC2=CC=CC=C2)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,2-Difluoroethyl)-3-[3-methyl-2-(2-methylpyrazol-3-yl)butyl]urea](/img/structure/B7678828.png)

![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B7678844.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
![[(2E,4E)-hexa-2,4-dienyl] [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7678870.png)
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one](/img/structure/B7678897.png)
![3-Bromo-1-[(2-methylpyrazol-3-yl)methyl]pyridin-2-one](/img/structure/B7678905.png)
![6-Methoxy-2-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7678907.png)
![2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol](/img/structure/B7678908.png)

![N,N-diethyl-4-[(3-hydroxyphenyl)methylamino]benzamide](/img/structure/B7678925.png)

